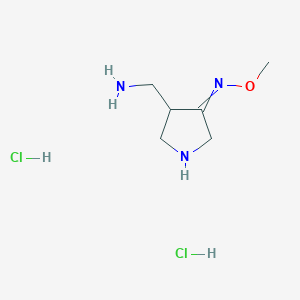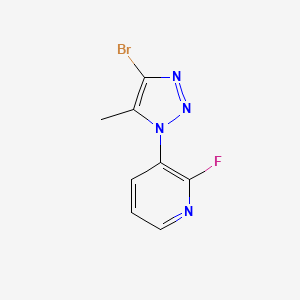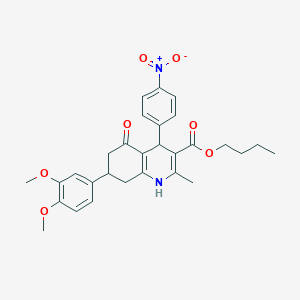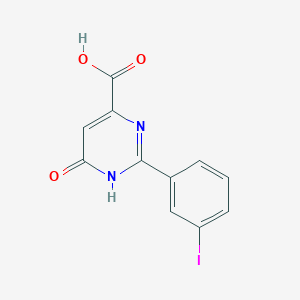
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride is a chemical compound with the molecular formula C6H12N2O2·2HCl It is a derivative of pyrrolidinone, a five-membered lactam ring, and is characterized by the presence of an aminomethyl group and an O-methyl oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride typically involves the following steps:
Formation of Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of O-Methyl Oxime: The O-methyl oxime group is formed by reacting the ketone or aldehyde with methoxyamine hydrochloride under acidic conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the oxime group can participate in redox reactions. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)pyrrolidin-3-one O-propyl oxime dihydrochloride
- 4-(Aminomethyl)pyrrolidin-3-one O-ethyl oxime dihydrochloride
Comparison
4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the O-methyl oxime group provides different reactivity and interaction profiles, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C6H15Cl2N3O |
|---|---|
Peso molecular |
216.11 g/mol |
Nombre IUPAC |
(4-methoxyiminopyrrolidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H |
Clave InChI |
WWPSDNRRMDKBHO-UHFFFAOYSA-N |
SMILES canónico |
CON=C1CNCC1CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)

![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)




![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)





